molecular formula C12H26N6O6 B3280036 (+-)-2-Amino-N1-(2-hydroxyethyl)butanediamide CAS No. 70679-99-1

(+-)-2-Amino-N1-(2-hydroxyethyl)butanediamide

Cat. No.: B3280036
CAS No.: 70679-99-1
M. Wt: 350.37 g/mol
InChI Key: XDVVFHDFLPLUJA-UHFFFAOYSA-N
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Description

(±)-2-Amino-N1-(2-hydroxyethyl)butanediamide is an organic compound with the molecular formula C4H12N2O. It is a colorless, hygroscopic liquid with a slight amine odor. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(±)-2-Amino-N1-(2-hydroxyethyl)butanediamide can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure high yield and purity. The general reaction is as follows:

NH2CH2CH2NH2+CH2CH2ONH2CH2CH2NHCH2CH2OH\text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH} NH2​CH2​CH2​NH2​+CH2​CH2​O→NH2​CH2​CH2​NHCH2​CH2​OH

Industrial Production Methods

In industrial settings, the production of (±)-2-Amino-N1-(2-hydroxyethyl)butanediamide involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under controlled temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(±)-2-Amino-N1-(2-hydroxyethyl)butanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Produces primary and secondary amines.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

(±)-2-Amino-N1-(2-hydroxyethyl)butanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (±)-2-Amino-N1-(2-hydroxyethyl)butanediamide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. Its ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N′-Bis(2-hydroxyethyl)ethylenediamine
  • N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine
  • Diethylenetriamine
  • Triethylenetetramine

Uniqueness

(±)-2-Amino-N1-(2-hydroxyethyl)butanediamide is unique due to its specific combination of hydroxyl and amino functional groups, which provide it with distinct reactivity and coordination properties. This makes it particularly useful in the synthesis of complex coordination compounds and as a versatile intermediate in various chemical processes .

Properties

IUPAC Name

2-amino-N'-(2-hydroxyethyl)butanediamide;2-amino-N-(2-hydroxyethyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N3O3/c7-4(6(8)12)3-5(11)9-1-2-10;7-4(3-5(8)11)6(12)9-1-2-10/h4,10H,1-3,7H2,(H2,8,12)(H,9,11);4,10H,1-3,7H2,(H2,8,11)(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVVFHDFLPLUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)CC(C(=O)N)N.C(CO)NC(=O)C(CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70679-99-1
Details Compound: Butanediamide, 2-amino-N1-(2-hydroxyethyl)-, polymer with 2-amino-N4-(2-hydroxyethyl)butanediamide
Record name Butanediamide, 2-amino-N1-(2-hydroxyethyl)-, polymer with 2-amino-N4-(2-hydroxyethyl)butanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70679-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80990910
Record name 2-Amino-N~1~-(2-hydroxyethyl)butanediimidic acid--2-amino-N~4~-(2-hydroxyethyl)butanediimidic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80990910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70679-99-1
Record name alpha,beta-Poly-(2-hydroxyethyl)-dl-aspartamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070679991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N~1~-(2-hydroxyethyl)butanediimidic acid--2-amino-N~4~-(2-hydroxyethyl)butanediimidic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80990910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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